N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methylbutyl)ethanediamide
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Overview
Description
N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methylbutyl)ethanediamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a methoxyphenyl sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methylbutyl)ethanediamide typically involves multiple steps. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the methoxyphenyl sulfonyl group. The final step involves the formation of the oxalamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methylbutyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature and pH, are adjusted based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methylbutyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methylbutyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Sulfonyl-containing compounds: Molecules with sulfonyl groups attached to various scaffolds.
Uniqueness
N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methylbutyl)ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-(3-methylbutyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S/c1-14(2)10-11-20-18(23)19(24)21-13-15-5-4-12-22(15)28(25,26)17-8-6-16(27-3)7-9-17/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCPKWOTXFFTHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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